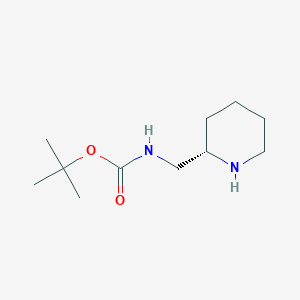

(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate

Vue d'ensemble

Description

(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate typically involves the reaction of (S)-tert-butyl carbamate with piperidine derivatives. One common method includes the use of tert-butyl chloroformate and piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the carbamate group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted carbamates .

Applications De Recherche Scientifique

(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic effects, including as an intermediate in drug synthesis.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine: A simpler structure with similar reactivity.

N-Boc-piperidine: A related compound with a tert-butoxycarbonyl protecting group.

Piperidin-2-one: A lactam derivative with different reactivity.

Uniqueness

(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate is unique due to its specific stereochemistry and the presence of both piperidine and carbamate functional groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Activité Biologique

(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate is a chiral compound with significant potential in medicinal chemistry, particularly due to its structural features that facilitate interactions with various biological targets. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molar Mass : Approximately 214.3 g/mol

- Functional Group : Carbamate

This compound is primarily utilized as a chiral auxiliary in organic synthesis, enhancing the stereochemical outcomes of reactions. Its piperidine structure is noteworthy for its potential interactions with various neurotransmitter systems.

1. Antidepressant Activity

Research indicates that piperidine derivatives, including this compound, may influence neurotransmitter systems, suggesting potential antidepressant effects. The modulation of serotonin and norepinephrine levels is a common mechanism among similar compounds.

3. Inhibition of Serine Proteases

A series of studies have focused on piperidine-based carbamate inhibitors targeting serine proteases such as matriptase and hepsin. These proteases play critical roles in cancer cell signaling pathways. The incorporation of a piperidine moiety via a carbamate linkage has been shown to enhance the potency of these inhibitors, indicating that this compound could share similar mechanisms .

Structure-Activity Relationship (SAR)

Understanding the SAR of piperidine derivatives is crucial for predicting biological activity. The following table summarizes comparative compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| tert-Butyl (6-methylpiperidin-3-yl)carbamate | Methyl substitution at position 6 | Altered steric hindrance affects reactivity |

| tert-Butyl (2-methylpiperidin-3-yl)carbamate | Methyl substitution at position 2 | Different chiral environment impacts selectivity |

| (S)-tert-Butyl piperidin-3-ylcarbamate | Piperidine ring at position 3 | Potentially different biological activity |

| (R)-tert-Butyl piperidin-3-ylcarbamate | Enantiomeric form | Distinct pharmacological properties |

These variations illustrate how structural modifications can influence reactivity and biological activity, highlighting the unique position of this compound within this class.

Case Studies

- Cancer Therapy : Research has shown that piperidine derivatives can induce apoptosis in cancer cells. One study demonstrated that a compound with a similar structure exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin .

- Alzheimer's Disease : Compounds incorporating piperidine moieties have been investigated for their dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), critical enzymes in Alzheimer's pathology. The introduction of carbamates has improved selectivity and potency in inhibiting these enzymes .

Propriétés

IUPAC Name |

tert-butyl N-[[(2S)-piperidin-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRUVVRMWMDZAE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401203087 | |

| Record name | 1,1-Dimethylethyl N-[(2S)-2-piperidinylmethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401203087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139004-93-6 | |

| Record name | 1,1-Dimethylethyl N-[(2S)-2-piperidinylmethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139004-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(2S)-2-piperidinylmethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401203087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.